molecular formula C23H24N2O5S2 B2527294 N1-(4-methoxyphenethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 896335-67-4

N1-(4-methoxyphenethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2527294
CAS RN: 896335-67-4
M. Wt: 472.57
InChI Key: BNMZIGVDEKIQAH-UHFFFAOYSA-N
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Description

N1-(4-methoxyphenethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as MPST, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. MPST is a small molecule inhibitor that targets the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST), which is involved in various physiological and pathological processes.

Scientific Research Applications

Organic Synthesis and Drug Intermediates

Organoboron compounds play a crucial role in organic synthesis. The title compound contains borate and sulfonamide groups, making it an interesting organic intermediate. It can be synthesized through nucleophilic and amidation reactions . Researchers can explore its potential as a building block for drug synthesis or as a precursor in the preparation of other valuable compounds.

Fungicidal Activity

Considering its structure, the compound may exhibit fungicidal properties. By modifying natural products and employing substructure splicing techniques, derivatives based on the nitrogen-containing heterocycle nicotinic acid and the sulfur-containing heterocycle thiophene have been designed and synthesized. Investigating its fungicidal activity could be a promising avenue .

Antibacterial Agents

Combining thiazole and sulfonamide groups has yielded compounds with known antibacterial activity. The title compound, with its unique structure, could be explored as an emergent antibacterial agent. Investigating its effectiveness against specific bacterial strains would be valuable .

properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-30-18-11-9-17(10-12-18)13-14-24-22(26)23(27)25-16-21(20-8-5-15-31-20)32(28,29)19-6-3-2-4-7-19/h2-12,15,21H,13-14,16H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMZIGVDEKIQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxyphenethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide

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